molecular formula C6H2BrFN2 B3033987 2-bromo-5-fluoropyridine-3-carbonitrile CAS No. 1305208-36-9

2-bromo-5-fluoropyridine-3-carbonitrile

Cat. No.: B3033987
CAS No.: 1305208-36-9
M. Wt: 201.00
InChI Key: BETGXNHMWBYWJF-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H2BrFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Safety and Hazards

“2-Bromo-5-fluoronicotinonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-fluoropyridine-3-carbonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by halogenation .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Mechanism of Action

The mechanism of action of 2-bromo-5-fluoropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s halogen atoms (bromine and fluorine) play a crucial role in its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoropyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds for various applications .

Properties

IUPAC Name

2-bromo-5-fluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGXNHMWBYWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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